molecular formula C23H19N3O3 B3838849 N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide CAS No. 5307-04-0

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide

Cat. No.: B3838849
CAS No.: 5307-04-0
M. Wt: 385.4 g/mol
InChI Key: JLFXWORUNVDUOK-FYJGNVAPSA-N
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Description

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetyl-phenylcarbamoyl group, a pyridinyl-vinyl linkage, and a benzamide moiety. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring novel chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetyl-phenylcarbamoyl Intermediate: This step involves the reaction of 3-acetyl aniline with a suitable carbamoylating agent under controlled conditions to form the acetyl-phenylcarbamoyl intermediate.

    Pyridinyl-vinyl Coupling: The intermediate is then reacted with a pyridinyl-vinyl compound in the presence of a coupling agent such as palladium catalyst to form the desired linkage.

    Benzamide Formation: Finally, the product is treated with benzoyl chloride in the presence of a base to form the benzamide moiety, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-4-methylbenzamide
  • **N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-2-chlorobenzamide

Uniqueness

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. Its distinct molecular architecture allows for diverse applications and makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-3-(3-acetylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16(27)19-10-5-11-20(14-19)25-23(29)21(13-17-7-6-12-24-15-17)26-22(28)18-8-3-2-4-9-18/h2-15H,1H3,(H,25,29)(H,26,28)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFXWORUNVDUOK-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416776
Record name N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-04-0
Record name N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
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N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Reactant of Route 3
N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Reactant of Route 4
N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Reactant of Route 5
N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
Reactant of Route 6
N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide

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